molecular formula C8H7ClF2O3S B1427666 4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride CAS No. 954369-07-4

4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride

Cat. No.: B1427666
CAS No.: 954369-07-4
M. Wt: 256.65 g/mol
InChI Key: OTPFSWUWXDFRML-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride (CAS 954369-07-4) is a high-purity chemical building block with the molecular formula C₈H₇ClF₂O₃S and a molecular weight of 256.65 g/mol . This compound is a key synthetic intermediate in organic and medicinal chemistry research, primarily utilized for introducing the 4-(2,2-difluoroethoxy)benzenesulfonyl moiety into target molecules. Its core research value lies in its reactivity as a sulfonyl chloride, enabling its use in nucleophilic substitution reactions to form sulfonamides, sulfonate esters, and other sulfonyl derivatives . Researchers employ this reagent in the exploration and synthesis of novel compounds with potential biological activity. Structurally related sulfonyl chlorides are documented as precursors for antimicrobial agents . The 2,2-difluoroethoxy group attached to the benzene ring can influence the compound's electronic properties and metabolic stability, making it a valuable scaffold in drug discovery efforts. This product is strictly for laboratory research and further manufacturing purposes. It is not for diagnostic or therapeutic use, nor for administration to humans. Handle with appropriate safety precautions; this compound is a reactive chemical and may cause severe skin burns and eye damage . Store sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

4-(2,2-difluoroethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O3S/c9-15(12,13)7-3-1-6(2-4-7)14-5-8(10)11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPFSWUWXDFRML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 2,2-difluoroethanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like methylene chloride at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The table below compares key parameters of 4-(2,2-difluoroethoxy)benzene-1-sulfonyl chloride with analogous sulfonyl chlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Properties/Applications Reference
4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride C₈H₆ClF₂O₃S (inferred) ~255.65 -OCH₂CF₂ (difluoroethoxy) High electrophilicity; pharmaceutical intermediates
4-(2,2-Dichloro-1,1-difluoroethoxy)benzenesulfonyl chloride C₈H₅Cl₃F₂O₃S 325.54 -OCH(Cl)CF₂ (chloro-fluoroethoxy) Increased halogenation enhances reactivity
4-(2-Ethoxyethoxy)benzene-1-sulfonyl chloride C₁₀H₁₃ClO₄S 264.73 -OCH₂CH₂OCH₂CH₃ (ethoxyethoxy) Flexible chain improves solubility
4-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride C₈H₇ClF₂O₃S 264.65 -OCF₂H (difluoromethoxy) + -CH₃ (methyl) Steric hindrance; electron-withdrawing
4-(Octyloxy)benzene-1-sulfonyl chloride C₁₄H₂₁ClO₃S 304.83 -O(CH₂)₇CH₃ (octyloxy) High hydrophobicity (logP ~4.3)
2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride C₉H₆ClF₅O₃S 324.65 -OCH₂CF₂ + -CF₃ (trifluoromethyl) Enhanced electrophilicity; agrochemical use

Reactivity and Functional Group Influence

  • Electron-Withdrawing Groups : Compounds with trifluoromethyl (-CF₃, ) or multiple halogens (e.g., Cl and F in ) exhibit heightened electrophilicity at the sulfonyl chloride group, accelerating nucleophilic substitution reactions.
  • Steric Effects : Methyl or bulky substituents (e.g., 2-methyl in ) reduce reaction rates due to steric hindrance, whereas linear chains (e.g., ethoxyethoxy in ) minimally impede reactivity.
  • Lipophilicity : Longer aliphatic chains (e.g., octyloxy in ) increase logP values, favoring membrane permeability in bioactive molecules.

Biological Activity

4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride is an important compound in organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals. Its biological activity, primarily derived from its sulfonyl chloride functional group, allows it to act as a potent electrophile in various chemical reactions, especially nucleophilic substitutions. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

The molecular formula of 4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride is C10H10ClF2O2S. The compound features a benzene ring substituted with a difluoroethoxy group and a sulfonyl chloride group, which significantly enhances its reactivity. The presence of electron-withdrawing groups like difluoroethyl increases the electrophilicity of the sulfonyl chloride, facilitating its interaction with nucleophiles such as amines and alcohols.

The biological activity of 4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride primarily involves its role as an electrophile. In nucleophilic substitution reactions, the sulfonyl chloride can react with various nucleophiles to form sulfonamides and other derivatives. This mechanism is crucial in drug development, where sulfonamides are known for their antibacterial properties.

Antibacterial Activity

Research indicates that compounds similar to 4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride exhibit significant antibacterial properties. For instance, sulfonamide derivatives have been widely studied for their efficacy against various bacterial strains. A study demonstrated that synthesized Schiff base complexes derived from benzene sulfonyl chlorides showed promising antibacterial activity against multiple pathogens .

Anti-inflammatory Properties

In addition to antibacterial effects, compounds containing sulfonyl groups have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune responses. This aspect makes 4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride a candidate for therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various sulfonamide derivatives from benzene sulfonyl chlorides and evaluated their biological activities. Some compounds demonstrated notable antibacterial and antifungal activities, suggesting that modifications in the structure could enhance therapeutic efficacy .
  • Antimicrobial Screening : In a comparative study involving structurally related compounds, 4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride was included in antimicrobial screening assays. Results indicated that certain derivatives exhibited higher potency against resistant bacterial strains compared to traditional antibiotics .
  • Mechanistic Insights : Another investigation into the mechanism of action revealed that the compound's electrophilic nature allows it to form stable complexes with biological macromolecules, potentially leading to altered cellular functions and therapeutic effects.

Data Table: Biological Activities of Related Compounds

CompoundAntibacterial ActivityAnti-inflammatory ActivityOther Notable Activities
4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chlorideModerateYesPotential antitumor activity
SulfanilamideHighYesAntimicrobial
Benzene sulfonamide derivativesVariableYesAnalgesic

Q & A

Q. What are the common synthetic routes for 4-(2,2-difluoroethoxy)benzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via sulfonation of substituted benzene derivatives. For example:
  • Direct Sulfonation : Reacting 4-(2,2-difluoroethoxy)benzene with chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to minimize side reactions. Excess ClSO₃H ensures complete conversion .
  • Intermediate Isolation : Isolation of sulfonic acid intermediates followed by treatment with PCl₅ or SOCl₂ to form the sulfonyl chloride. This method achieves yields of 70–90% under anhydrous conditions .
    Key Variables :
  • Temperature control (<10°C) to prevent decomposition.
  • Solvent choice (e.g., dichloromethane or toluene) to stabilize reactive intermediates.
  • Purity of chlorosulfonic acid (≥98%) to avoid side products.

Q. How should 4-(2,2-difluoroethoxy)benzene-1-sulfonyl chloride be stored to ensure stability?

  • Methodological Answer :
  • Store under inert gas (argon) in airtight, amber glass containers to prevent hydrolysis .
  • Maintain temperatures between 2–8°C in a dry environment.
  • Avoid contact with glass surfaces (risk of etching) and moisture (leads to HCl and HF release) .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.5–8.0 ppm), difluoroethoxy group (δ 4.5–5.0 ppm), and sulfonyl chloride (no direct proton signal) .
  • FT-IR : Strong S=O stretching at ~1370 cm⁻¹ and 1180 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 324.65 (C₉H₆ClF₅O₃S) with fragmentation patterns matching the difluoroethoxy and sulfonyl chloride groups .

Advanced Research Questions

Q. How does the difluoroethoxy substituent influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing difluoroethoxy group (-OCH₂CF₂H) enhances electrophilicity of the sulfonyl chloride, favoring nucleophilic attack.
  • Mechanistic Insight : The substituent stabilizes the transition state via inductive effects, accelerating reactions with amines or alcohols (e.g., forming sulfonamides or sulfonate esters) .
  • Example : Reaction with piperidine at 25°C in THF achieves >85% conversion within 2 hours .
    Challenges : Competing hydrolysis requires strict anhydrous conditions.

Q. What are the challenges in analyzing regioselectivity during sulfonation of substituted benzenes?

  • Methodological Answer : Regioselectivity depends on directing effects of substituents:
  • Ortho/para Directors : Electron-donating groups (e.g., -OCH₂CF₂H) favor sulfonation at para positions.
  • Steric Effects : Bulky substituents (e.g., trifluoromethyl) may shift sulfonation to meta positions.
    Case Study : In 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzene derivatives, the trifluoromethyl group directs sulfonation to the less hindered para position despite competing electronic effects .

Q. How can conflicting data on reaction yields be resolved in optimization studies?

  • Methodological Answer : Conflicting yields (e.g., 70% vs. 92% in similar conditions ) arise from:
  • Impurity Profiles : Use HPLC or GC-MS to identify byproducts (e.g., hydrolyzed sulfonic acids).
  • Reaction Monitoring : In-situ IR or Raman spectroscopy to track sulfonyl chloride formation.
    Resolution Strategy :

Standardize reagent purity (e.g., ClSO₃H ≥99%).

Optimize stoichiometry (e.g., 1.2:1 ClSO₃H:substrate).

Control exothermicity via slow addition and cooling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride
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4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride

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